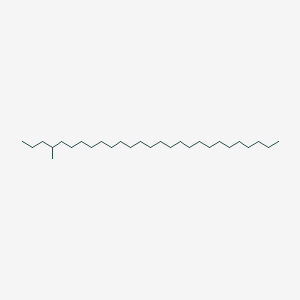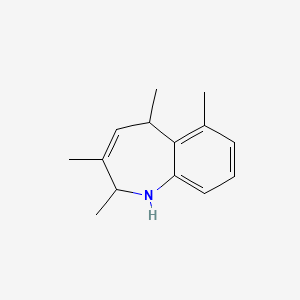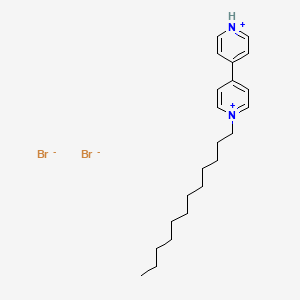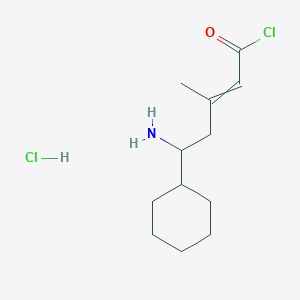
4-Methylheptacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylheptacosane is a long-chain hydrocarbon with the molecular formula C28H58 It is a methyl-branched alkane, which means it has a methyl group attached to the main carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylheptacosane typically involves the alkylation of heptacosane with a methylating agent. One common method is the Friedel-Crafts alkylation, where heptacosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process is optimized for high yield and purity, often employing advanced distillation and purification techniques.
化学反応の分析
Types of Reactions: 4-Methylheptacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions, although this is less common.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Chlorine or bromine gas under UV light.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: No significant change as it is already saturated.
Substitution: Haloalkanes such as 4-chloroheptacosane or 4-bromoheptacosane.
科学的研究の応用
4-Methylheptacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: It is a component of the cuticular hydrocarbons in insects, playing a role in chemical communication and mating behaviors.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential biological activities.
Industry: It is used in the formulation of lubricants and as a standard in the calibration of analytical instruments.
作用機序
The mechanism of action of 4-Methylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the sensory receptors of insects, influencing behaviors such as mating and social interactions. The molecular targets include chemoreceptors on the antennae of insects, which detect the presence of this compound and trigger specific behavioral responses.
類似化合物との比較
Heptacosane: A straight-chain alkane with no branching.
3-Methylheptacosane: Another methyl-branched alkane but with the methyl group on the third carbon.
Nonacosane: A longer-chain alkane with 29 carbon atoms.
Uniqueness: 4-Methylheptacosane is unique due to its specific branching at the fourth carbon, which influences its physical properties and biological activity. This branching can affect its melting point, boiling point, and interaction with biological systems compared to its straight-chain and differently branched counterparts.
特性
CAS番号 |
92836-17-4 |
|---|---|
分子式 |
C28H58 |
分子量 |
394.8 g/mol |
IUPAC名 |
4-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-28(3)26-5-2/h28H,4-27H2,1-3H3 |
InChIキー |
GCUWCSFDYYIQEY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)



![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)

![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)


